Hydroaurantiogliocladin

概要

説明

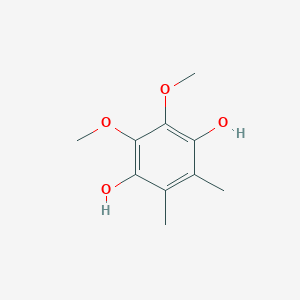

Hydroaurantiogliocladin is a fungal metabolite produced by the fungus Gliocladium roseum. It is the hydroquinone form of aurantiogliocladin and has the chemical formula C10H14O4.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of hydroaurantiogliocladin involves the conversion of aurantiogliocladin to its hydroquinone form. One of the simplified synthetic routes includes the use of 2,3-dimethoxy-5,6-dimethylbenzoquinone as a precursor . The reaction conditions typically involve the use of reducing agents to achieve the hydroquinone form.

Industrial Production Methods: Industrial production of this compound is not widely documented, but it is likely to follow similar synthetic routes as those used in laboratory settings. The production process would involve the large-scale synthesis of the precursor compound followed by its reduction to this compound.

化学反応の分析

反応の種類: ヒドロアウランチオグリオクラジンは、以下を含むさまざまな化学反応を起こします。

酸化: アウランチオグリオクラジンに酸化されることがあります。

還元: この化合物は、特定の条件下でさらに還元される可能性があります。

置換: 官能基が他の基に置き換えられる置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

置換: ハロゲンやアルキル基など、目的の置換に応じてさまざまな試薬。

主な生成物:

酸化: アウランチオグリオクラジン。

還元: さらに還元されたヒドロキノン誘導体。

置換: 置換されたヒドロアウランチオグリオクラジン誘導体。

4. 科学研究への応用

ヒドロアウランチオグリオクラジンは、以下を含む科学研究にいくつかの用途があります。

化学: キノール-シトクロムcオキシドレダクターゼ活性を研究するための基質として使用されます.

生物学: その潜在的な生物活性とそのさまざまな酵素との相互作用について調査されています。

医学: 医療用途ではまだ完全に検証されていませんが、その潜在的な治療特性について調査されています.

産業: 新素材や生化学プロセスの開発における潜在的な用途。

科学的研究の応用

Hydroaurantiogliocladin has several applications in scientific research, including:

Chemistry: Used as a substrate for studying quinol-cytochrome c oxidoreductase activity.

Biology: Investigated for its potential biological activities and interactions with various enzymes.

Industry: Potential use in the development of new materials and biochemical processes.

作用機序

ヒドロアウランチオグリオクラジンは、キノール-シトクロムcオキシドレダクターゼ活性の基質として機能します。 酵素複合体と相互作用し、アンチマイシンAやフニコロシンなどの化合物による定常状態活性を阻害します 。 阻害機構は、ヒドロアウランチオグリオクラジンが酵素複合体に結合し、その活性を阻害し、部分的な阻害を伴う放物線状滴定曲線をもたらすことを含みます .

類似の化合物:

アウランチオグリオクラジン: ヒドロアウランチオグリオクラジンの酸化型。

2,3-ジメトキシ-5,6-ジメチルベンゾキノン: ヒドロアウランチオグリオクラジンの合成における前駆体。

その他のヒドロキノン: 類似のヒドロキノン構造を持つ化合物。

独自性: ヒドロアウランチオグリオクラジンは、Gliocladium roseumによる特定の生成と、キノール-シトクロムcオキシドレダクターゼ活性の基質としての役割のために独特です。

類似化合物との比較

Aurantiogliocladin: The oxidized form of hydroaurantiogliocladin.

2,3-Dimethoxy-5,6-dimethylbenzoquinone: A precursor in the synthesis of this compound.

Other Hydroquinones: Compounds with similar hydroquinone structures.

Uniqueness: this compound is unique due to its specific production by Gliocladium roseum and its role as a substrate for quinol-cytochrome c oxidoreductase activity

特性

IUPAC Name |

2,3-dimethoxy-5,6-dimethylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h11-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGCGHVMJAECEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50876090 | |

| Record name | 2,3-Dimethoxy-5,6-dimethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)